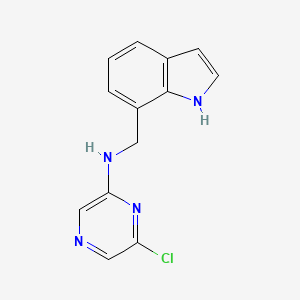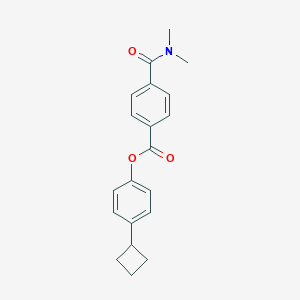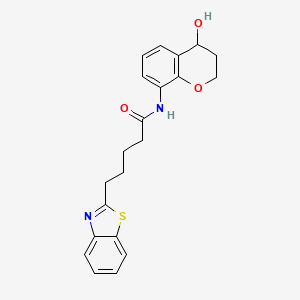
6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a pyrazine ring substituted with a 6-chloro group and an indole moiety at the 2-amino position, making it a unique structure with potential biological significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine typically involves the formation of the indole and pyrazine rings followed by their coupling. One common method involves the use of indole-7-carboxaldehyde and 6-chloropyrazin-2-amine as starting materials. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group in the pyrazine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of 6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interfere with viral replication or bacterial cell wall synthesis, contributing to its antiviral and antimicrobial properties .
類似化合物との比較
Similar Compounds
6-chloro-1-methyl-1H-indole: Another indole derivative with a similar structure but different substitution pattern.
6-chloro-2-methyl-1H-indole: Similar indole derivative with a methyl group at the 2-position instead of the pyrazine ring.
Uniqueness
6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine is unique due to the presence of both the indole and pyrazine rings, which confer distinct biological activities. The combination of these two moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
特性
IUPAC Name |
6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-11-7-15-8-12(18-11)17-6-10-3-1-2-9-4-5-16-13(9)10/h1-5,7-8,16H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHKFQAFBITRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CNC3=CN=CC(=N3)Cl)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[1-(3-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B7426472.png)
![5-(difluoromethoxy)-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7426475.png)
![3-(5-Oxo-2,2a,3,4-tetrahydrobenzo[cd]indole-1-carbonyl)benzamide](/img/structure/B7426483.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[4-[(2-methoxyacetyl)amino]phenyl]piperidine-1-carboxamide](/img/structure/B7426484.png)

![6-[4-[2-Oxo-2-[[1-(pyridin-2-ylmethyl)pyrazol-3-yl]amino]acetyl]piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B7426501.png)

![N-[2-methyl-4-(2-methylpiperidin-1-yl)phenyl]-4-methylsulfinylbenzamide](/img/structure/B7426509.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]methyl 1-methyl-4-piperidin-1-ylsulfonylpyrrole-2-carboxylate](/img/structure/B7426516.png)
![N-[2-(4-chlorophenoxy)propyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7426525.png)
![N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]-4-(piperidine-1-carbonyl)piperazine-1-carboxamide](/img/structure/B7426533.png)
![1-(4-Fluorophenyl)-1-methyl-3-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]urea](/img/structure/B7426543.png)
![Methyl 2-chloro-4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)oxybenzoate](/img/structure/B7426545.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7426560.png)
